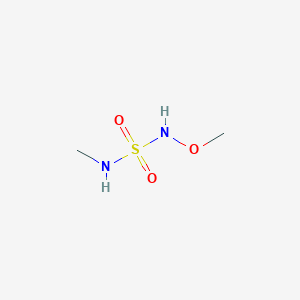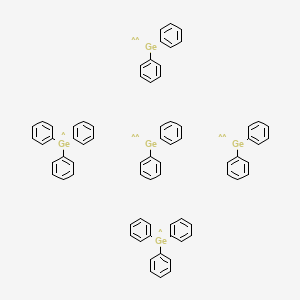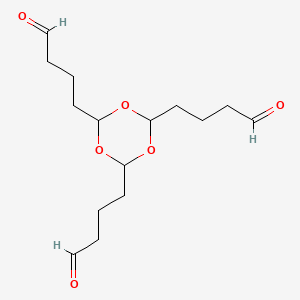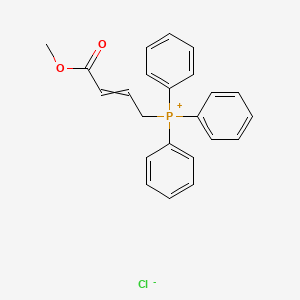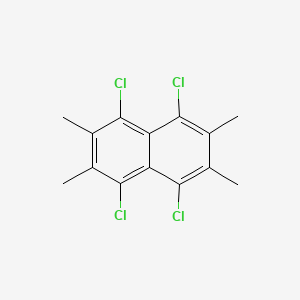
Silacyclobutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrosilete is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms within its molecular structure, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrosilete typically involves the reduction of corresponding indole derivatives. One common method is the reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dihydrosilete may involve large-scale reduction processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Further reduction can lead to the formation of fully saturated silicon-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Fully saturated silicon-containing compounds.
Substitution: Substituted silicon derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Dihydrosilete has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrosilete involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroindole: Similar in structure but lacks silicon atoms.
2,3-Dihydrobenzofuran: Contains oxygen instead of silicon.
2,3-Dihydrothiophene: Contains sulfur instead of silicon.
Uniqueness
2,3-Dihydrosilete is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its oxygen, sulfur, and carbon analogs. This uniqueness makes it valuable for applications that require specific interactions with silicon.
Propiedades
Fórmula molecular |
C3H5Si |
|---|---|
Peso molecular |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-2-4-3-1/h2H,1,3H2 |
Clave InChI |
GPYSWSYPQIBYAX-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si]=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


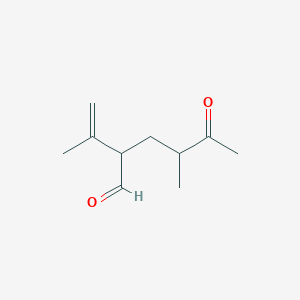
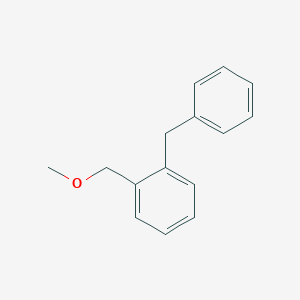
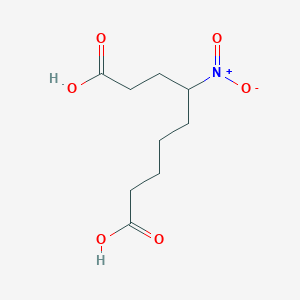
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
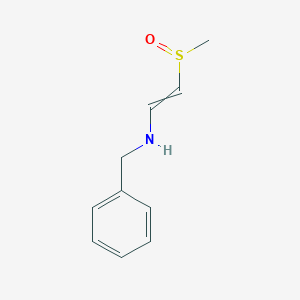
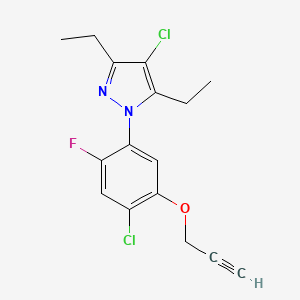

![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
